molecular formula C9H14O3 B13526974 Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate

Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B13526974
M. Wt: 170.21 g/mol
InChI Key: YMRWREATBQAXBO-UHFFFAOYSA-N
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Description

Methyl 1-(hydroxymethyl)bicyclo[211]hexane-2-carboxylate is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research This compound is part of the bicyclo[21

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate typically involves a [2+2] cycloaddition reaction. This reaction is facilitated by photochemistry, where light energy is used to drive the formation of the bicyclic structure. The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core .

Industrial Production Methods: Industrial production of this compound can be challenging due to the need for specialized equipment and reaction conditions. The use of a mercury lamp for the photochemical reaction is one such requirement, which can make scaling up the production process difficult .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the strained nature of the bicyclic ring system, which can make the compound more reactive under certain conditions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles like sodium methoxide .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield a primary alcohol .

Scientific Research Applications

Methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying the effects of ring strain on chemical reactivity .

In biology and medicine, this compound can be used as a scaffold for the development of new drugs. The bicyclic structure can mimic the properties of other bioactive molecules, making it a potential candidate for drug design .

In industry, methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate can be used in the development of new materials with unique properties. Its strained ring system can impart desirable characteristics such as increased rigidity and stability .

Mechanism of Action

The mechanism of action of methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate is largely dependent on its interaction with molecular targets. The strained ring system can interact with enzymes and receptors in unique ways, potentially leading to novel biological effects. The exact pathways involved can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

methyl 1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate

InChI

InChI=1S/C9H14O3/c1-12-8(11)7-2-6-3-9(7,4-6)5-10/h6-7,10H,2-5H2,1H3

InChI Key

YMRWREATBQAXBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC1(C2)CO

Origin of Product

United States

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